molecular formula C17H13NO2 B8584247 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one CAS No. 109920-72-1

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Cat. No. B8584247
Key on ui cas rn: 109920-72-1
M. Wt: 263.29 g/mol
InChI Key: GMJGVSRJFCRDSX-UHFFFAOYSA-N
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Patent
US04853408

Procedure details

0.5 ml of a 38% potassium hydroxide solution was added with stirring at 30° C. under an inert atmosphere to a mixture of 0.132 g of indol-4-carboaldehyde, 0.1 ml of 2-hydroxy-acetophenone and 0.189 g of triethylbenzyl ammonium chloride in 2 ml of ethanol and after stirring at 30° for 23 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over a deshydrant and evaporated to dryness. The residue was chromatographed over silica and eluted with methylene chloride to obtain 159 mg of 3-(1H-indol-4-yl)-1-(2-hydroxy-phenyl)-2-propen-1-one melting at ≃164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.189 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[NH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([CH:12]=O)[C:6]=2[CH:5]=[CH:4]1.O[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(O)C.O>[NH:3]1[C:11]2[C:6](=[C:7]([CH:12]=[CH:15][C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[OH:1])=[O:17])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.132 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
0.189 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring at 30° for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried over a deshydrant
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
eluted with methylene chloride

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)C=CC(=O)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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